![molecular formula C18H14ClNO2 B1420590 2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-39-6](/img/structure/B1420590.png)
2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride, also known as 2-MPMQ-4-Cl, is an organic compound used as a reagent in organic synthesis. It is a versatile and useful reagent that can be used in a variety of laboratory experiments and research applications. It has a wide range of applications in the synthesis of organic compounds and in the development of new drugs. It is also used in the study of biochemical and physiological effects of compounds and in the development of new therapeutic agents.
Scientific Research Applications
Synthesis of Tertiary Phosphines
This compound is utilized in the synthesis of tertiary phosphines, which are crucial in the field of organophosphorus chemistry. These phosphines serve as ligands in transition metal catalysis and organocatalysis, inspiring the design of new phosphines with varied structures and properties .
Herbicidal Control Applications
The chloroformate ester derivatives of this compound have been used in the preparation of symmetrical ureas with patented applications for herbicidal control. These are effective against a range of weeds, fungi, and bacteria, showcasing the compound’s potential in agricultural chemistry .
Solvolysis Mechanism Elucidation
In the study of solvolysis, 2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride helps elucidate the mechanisms of reaction. Linear Free Energy Relationships (LFERs) are used to analyze the specific rates of solvolysis, providing insights into the reaction pathways and solvent effects .
Pharmaceutical Formulations
The compound’s derivatives are increasingly used in pharmaceutical formulations. Their utility is enhanced by novel synthetic methodologies, which allow for the creation of complex molecules with potential therapeutic applications .
Organic Synthesis
As a versatile reagent, it is employed in various organic synthesis processes. Its reactivity can be harnessed to create complex organic molecules, which are essential in developing new drugs and materials .
Luminescent Materials
Derivatives of this compound are used in the synthesis of luminescent materials. These materials have applications in creating organic light-emitting diodes (OLEDs) and other lighting technologies .
Catalysis
The compound is involved in the development of catalysts for chemical reactions. These catalysts can increase the efficiency and selectivity of chemical processes, which is vital in industrial chemistry .
Advanced Material Design
It serves as a building block in the design of advanced materials, including polymers and nanomaterials. These materials have diverse applications, ranging from electronics to biotechnology .
properties
IUPAC Name |
2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-6-5-8-12-14(18(19)21)10-15(20-17(11)12)13-7-3-4-9-16(13)22-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOOJHZFPIKVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198611 | |
Record name | 2-(2-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-39-6 | |
Record name | 2-(2-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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